molecular formula C11H11FO2 B13091065 2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol

2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol

Cat. No.: B13091065
M. Wt: 194.20 g/mol
InChI Key: KSRZTGQPWJCPQF-UHFFFAOYSA-N
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Description

2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol (CAS: 1865019-76-6) is a synthetic organic compound featuring a phenolic core substituted with a cyclopropanecarbonyl group at position 2, a fluorine atom at position 5, and a methyl group at position 2. The cyclopropane ring introduces significant steric strain, while the electron-withdrawing fluorine and electron-donating methyl groups modulate electronic properties. This compound is primarily used in pharmaceutical and agrochemical research as a precursor or intermediate due to its reactive phenolic hydroxyl group and structural versatility .

Properties

Molecular Formula

C11H11FO2

Molecular Weight

194.20 g/mol

IUPAC Name

cyclopropyl-(4-fluoro-2-hydroxy-5-methylphenyl)methanone

InChI

InChI=1S/C11H11FO2/c1-6-4-8(10(13)5-9(6)12)11(14)7-2-3-7/h4-5,7,13H,2-3H2,1H3

InChI Key

KSRZTGQPWJCPQF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1F)O)C(=O)C2CC2

Origin of Product

United States

Preparation Methods

The synthesis of 2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound can vary depending on the desired yield and purity.

Chemical Reactions Analysis

2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol involves its interaction with specific molecular targets and pathways. The cyclopropane ring and fluorine atom contribute to its unique reactivity and binding properties. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

  • Phenolic vs. Diketone Core: The phenolic core in the target compound enhances acidity (pKa ~10 for phenol vs. ~14 for diketones) and solubility in polar solvents compared to the non-aromatic diketone analogs .
  • Substituent Effects : The 5-fluoro group in the target compound increases electrophilicity at the aromatic ring, favoring nucleophilic substitution reactions. In contrast, the dimethyl/methyl groups in the diketone derivatives reduce ring strain but increase steric hindrance, limiting reactivity .

Physicochemical Properties (Theoretical Predictions)

Limited experimental data are available, but computational models suggest:

  • LogP: The phenolic compound has a lower logP (~2.1) due to its polar -OH group, whereas diketone analogs (logP ~3.5–4.0) are more lipophilic.
  • Thermal Stability: Cyclopropane rings in all compounds confer thermal instability, but the aromatic phenol core may improve stability compared to aliphatic diketones.

Biological Activity

2-Cyclopropanecarbonyl-5-fluoro-4-methylphenol is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a cyclopropane ring and a fluorine atom on the aromatic system significantly influences its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H11_{11}F1_{1}O2_{2}, with a molecular weight of approximately 208.26 g/mol. The compound exhibits a distinctive cyclopropane structure, which contributes to its unique reactivity profile compared to other phenolic compounds.

Biological Activity Overview

Research indicates that compounds containing cyclopropane structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The incorporation of fluorine in aromatic systems can enhance lipophilicity and metabolic stability, potentially leading to improved bioactivity.

Antimicrobial Activity

Studies have shown that derivatives of cyclopropanecarboxylic acids can act as inhibitors of metallo-β-lactamases, enzymes associated with antibiotic resistance in bacteria. This suggests that this compound may possess similar properties.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µM)MBC (µM)
This compoundTBDTBD
MA-1156 (Fluoroaryl compound)1616
MA-1115 (Fluoroaryl compound)3232
MA-1116 (Fluoroaryl compound)64128

Anticancer Activity

The anticancer potential of phenolic compounds is well-documented. In vitro studies have demonstrated that modifications in the structure of flavonoids can enhance their cytotoxicity against various cancer cell lines. For instance, similar compounds showed IC50_{50} values indicating significant growth inhibition in HeLa and CaCo-2 cancer cells.

Table 2: Anticancer Activity Against HeLa and CaCo-2 Cells

Compound NameCell LineIC50_{50} (µg/mL)
Compound AHeLa30.81
Compound BCaCo-22.42
This compoundTBDTBD

The mechanism by which this compound exerts its biological effects is likely linked to its ability to interact with biological macromolecules such as enzymes or receptors. Preliminary data suggest potential inhibition of key enzymes involved in cancer proliferation and inflammation pathways.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds, providing insights into the potential effects of this compound:

  • Antimicrobial Studies : Research on fluoroaryl derivatives indicates a correlation between fluorine substitution and enhanced antimicrobial activity, suggesting that similar modifications in our target compound could yield favorable results.
  • Anticancer Evaluations : Investigations into the cytotoxicity of synthesized flavone analogs have shown promising results against cervical and colon cancer cells, highlighting the importance of structural modifications for improving bioactivity.
  • Structure-Activity Relationship (SAR) : Understanding the SAR for related compounds has provided valuable insights into how variations in chemical structure can influence biological activity, guiding future research on this compound.

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